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Compound of Interest

Ethyl (cyclohexylamino)
Compound Name:
(oxo)acetate

cat. No.: B1352792

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies
required for the complete structural elucidation of ethyl (cyclohexylamino)(oxo)acetate.
Given the absence of publicly available experimental spectra for this specific molecule, this
document outlines a systematic approach based on established spectroscopic principles,
detailing the expected data from mass spectrometry, infrared (IR) spectroscopy, and nuclear
magnetic resonance (NMR) spectroscopy. The synthesis, analytical workflow, and detailed
interpretation of predicted spectral data are presented to serve as a robust framework for its
characterization.

Physicochemical Properties

The foundational step in any structural elucidation is the determination of the compound's basic
physical and chemical properties. For ethyl (cyclohexylamino)(oxo)acetate, these properties
are summarized below.
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Property Value
Molecular Formula C10H17NOs
Molecular Weight 199.25 g/mol
Exact Mass 199.121 g/mol
CAS Number 39183-54-5

Proposed Synthesis Pathway

Understanding the synthetic route of a compound is invaluable for its structural elucidation, as
it provides context for potential starting materials, byproducts, and impurities that may be
observed during analysis. A highly plausible and efficient method for synthesizing ethyl
(cyclohexylamino)(oxo)acetate is the nucleophilic acyl substitution reaction between
cyclohexylamine and diethyl oxalate. In this reaction, the primary amine attacks one of the
ester groups of diethyl oxalate, displacing ethanol to form the target amide-ester product.

Cyclohexylamine

Ethyl (cyclohexylamino)(oxo)acetate

1ea+

8v

Diethyl Oxalate

Ethanol

Click to download full resolution via product page

A plausible synthesis route for the target compound.

Analytical Workflow for Structural Elucidation
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A systematic workflow is critical for unambiguously determining the structure of a molecule. The
process begins with high-resolution mass spectrometry to establish the molecular formula,
followed by infrared spectroscopy to identify key functional groups. Finally, one- and two-
dimensional NMR techniques are employed to map the precise connectivity of atoms.
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Logical workflow for structural elucidation.

Spectroscopic Data Interpretation (Predicted)

The following sections detail the predicted spectroscopic data for ethyl (cyclohexylamino)
(oxo)acetate and provide an in-depth interpretation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the
molecular ion, which in turn confirms the molecular formula. Electron lonization (EI) or
Electrospray lonization (ESI) are common techniques. The predicted molecular ion and key
fragments are listed below.
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m/z (Predicted) lon Description

Molecular ion corresponding to

199.121 [M]*

Ci10H17NOs3

Loss of the ethyl group from
170.134 [M-C2Hs]*

the ester

Loss of the ethoxy group from
154.087 [M-OC:zHs]*

the ester

Cleavage of the ester group
126.097 [CsH12NO]J*

(C-O bond)
99.081 [CeH11NH2]* Cyclohexylamino fragment

Cyclohexyl cation from alpha-
83.086 [CeHaa]*

cleavage

Interpretation: The primary goal is to observe the molecular ion peak at m/z 199.121, which
confirms the molecular weight and formula. The fragmentation pattern provides crucial
structural information. A prominent peak at m/z 154 would strongly suggest the loss of an
ethoxy radical (*OCH2CHs), characteristic of an ethyl ester. Further fragmentation involving the
cleavage of the amide bond would yield fragments corresponding to the cyclohexylamino and
ethyl oxoacetate moieties, confirming the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The analysis is typically performed on a neat sample using an Attenuated Total
Reflectance (ATR) accessory.
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Wavenumber (cm~?)

. Functional Group Description
(Predicted)

Secondary amide N-H bond,

~3350 N-H Stretch _ _

typically a single, sharp peak

Aliphatic C-H stretching from
2935, 2860 C-H Stretch the cyclohexyl and ethyl

groups

Carbonyl stretch of the a-keto
~1745 C=0 Stretch (Ester)

ester

) Carbonyl stretch of the

~1680 C=0 Stretch (Amide I) ]

secondary amide

_ In-plane N-H bending coupled

~1540 N-H Bend (Amide II) ) )

with C-N stretching

Asymmetric C-O-C stretching
~1200 C-O Stretch

of the ester group

Interpretation: The IR spectrum should prominently display two distinct carbonyl (C=0)
absorption bands. The ester carbonyl is expected at a higher wavenumber (~1745 cm™?)
compared to the amide carbonyl (~1680 cm~1) due to the higher electronegativity of the ester
oxygen. The presence of a sharp peak around 3350 cm~1 is characteristic of a secondary
amide N-H stretch, while a broad band in the same region would suggest hydrogen bonding.
Strong absorptions just below 3000 cm~1 confirm the presence of aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation, providing detailed information
about the carbon-hydrogen framework.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5,

. Multiplicity Integration Assignment
ppm) (Predicted)
~7.5-8.0 Broad Singlet 1H N-H (Amide)
-O-CH2-CHs (Ethyl
4.35 Quartet 2H
Ester)
3.80 Multiplet 1H CH-NH (Cyclohexyl)
) Cyclohexyl (Axial
1.95 Multiplet 2H
CH2)
Cyclohexyl (Equatorial
1.75 Multiplet 2H Y Y (Eq
CH2)
1.60 Multiplet 1H Cyclohexyl (Axial CH)
] Cyclohexyl
1.1-1.4 Multiplet 5H o
(Remaining CH2)
. -O-CH2-CHs (Ethyl
1.38 Triplet 3H
Ester)
Chemical Shift (6, ppm) .
. Carbon Type Assighment
(Predicted)
~162.0 C=0 C=0 (Ester)
~158.5 Cc=0 C=0 (Amide)
~63.0 CH2 -O-CHz2-CHs (Ethyl Ester)
~52.0 CH CH-NH (Cyclohexyl)
~32.5 CH2 Cyclohexyl (C2, C6)
~25.0 CH:2 Cyclohexyl (C4)
~24.5 CH:2 Cyclohexyl (C3, C5)
14.0 CHs -O-CHz2-CHs (Ethyl Ester)
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Interpretation and Structural Correlation:

The *H NMR spectrum provides a distinct signature for the molecule. The ethyl group of the
ester is identified by a quartet around 4.35 ppm (the -O-CHz- group, deshielded by the adjacent
oxygen) and a corresponding triplet around 1.38 ppm (the terminal -CHs group). The integration
of 2H and 3H, respectively, confirms this fragment. The cyclohexyl protons appear as a
complex series of multiplets in the aliphatic region (1.1-2.0 ppm), with the proton on the
nitrogen-bearing carbon (CH-NH) being the most deshielded at ~3.80 ppm. A broad singlet in
the downfield region (~7.5-8.0 ppm) is characteristic of the amide proton.

The 13C NMR spectrum corroborates this structure. Two signals in the downfield region (~162.0
and ~158.5 ppm) are definitive for the two carbonyl carbons of the ester and amide. The upfield
region contains the signals for the ethyl group (~63.0 and 14.0 ppm) and the four distinct
carbon environments of the cyclohexyl ring.

Correlation of structure with predicted NMR data.

Experimental Protocols

5.1. Mass Spectrometry (High-Resolution)

 Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an
electrospray ionization (ESI) source.

o Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent
(e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10
png/mL.

o Method: Infuse the sample solution into the ESI source at a flow rate of 5-10 uL/min. Acquire
data in positive ion mode. The mass analyzer should be calibrated immediately prior to
analysis to ensure high mass accuracy (<5 ppm).

o Data Analysis: Determine the m/z value of the molecular ion ([M+H]* or [M+Na]*) and
compare the measured exact mass with the theoretical exact mass calculated for the
molecular formula C10H17NOs. Analyze fragmentation patterns to corroborate the proposed
structure.

5.2. Infrared Spectroscopy (ATR-FTIR)
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an
attenuated total reflectance (ATR) accessory (e.g., a diamond or germanium crystal).

Sample Preparation: Place one drop of the neat liquid sample (or a small amount of the
solid) directly onto the ATR crystal.

Method: Record the spectrum over a range of 4000 to 400 cm~1. Typically, 16 to 32 scans
are co-added to improve the signal-to-noise ratio. A background spectrum of the clean,
empty ATR crystal should be recorded and automatically subtracted from the sample
spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups as detailed in section 4.2.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a 5 mm NMR tube.

'H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32
transients.

13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. Due to the lower natural
abundance and sensitivity of the *3C nucleus, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be required.

Data Analysis: Process the spectra using appropriate software (e.g., applying Fourier
transform, phase correction, and baseline correction). Calibrate the *H spectrum by setting
the TMS peak to 0.00 ppm and the 13C spectrum by setting the CDCIs solvent peak to 77.16
ppm. Integrate the 1H signals and analyze the chemical shifts and coupling patterns to
assign all protons. Assign all carbon signals based on their chemical shifts and, if necessary,

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

by using advanced techniques like DEPT (Distortionless Enhancement by Polarization
Transfer) to determine the number of attached protons.

 To cite this document: BenchChem. [A Technical Guide to the Structural Elucidaion of Ethyl
(cyclohexylamino)(oxo)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352792#ethyl-cyclohexylamino-oxo-acetate-
structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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